5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Overview
Description
5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics . The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the condensation of 2-aminopyridine with 4-fluorobenzaldehyde, followed by bromination using N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry and microwave-assisted synthesis. These methods offer advantages in terms of reaction efficiency, yield, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
N-oxides: Formed through oxidation reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine has significant applications in various fields:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Material Science: Its unique structural properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways . For example, it may inhibit kinase activity by blocking the ATP-binding site, thereby affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another important fused bicyclic heterocycle with similar applications in medicinal chemistry.
Imidazo[1,2-a]pyridine Derivatives: Various derivatives with different substituents exhibit unique biological activities and chemical properties.
Uniqueness
5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable scaffold for drug development and material science applications .
Properties
IUPAC Name |
5-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2/c14-12-2-1-3-13-16-11(8-17(12)13)9-4-6-10(15)7-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENZHUYFIPCJHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)Br)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669621 | |
Record name | 5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-82-6 | |
Record name | 5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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